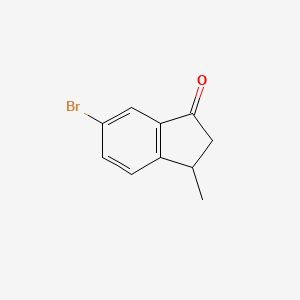

6-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Description

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone derivative featuring a bromine atom at position 6 and a methyl group at position 3 of the indenone scaffold. The bromine substituent enhances electrophilicity, while the methyl group contributes to steric and electronic modulation, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

6-bromo-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUESWTUMKHXKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021076-35-6 | |

| Record name | 6-bromo-3-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 3-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted indanones.

Oxidation: Formation of indanone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced indanone derivatives.

Scientific Research Applications

Organic Synthesis

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in electrophilic substitutions makes it valuable for creating derivatives with enhanced properties. For instance, it can be transformed into various indene derivatives that are useful in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated potential biological activities associated with 6-bromo derivatives. Studies suggest that compounds similar to this compound exhibit antimicrobial and anti-inflammatory properties. This compound's structure may allow it to interact with biological targets effectively, leading to the development of new therapeutic agents .

Material Science

In material science, halogenated compounds like this compound are explored for their optical and electronic properties. The bromine substitution can significantly alter the electronic characteristics of the compound, making it suitable for applications in organic electronics and photonic devices .

Case Study 1: Synthesis of Indene Derivatives

A study demonstrated the synthesis of various indene derivatives from this compound through electrophilic substitution reactions. The resulting compounds showed promising biological activities against certain bacterial strains, highlighting the compound's potential in drug development.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal reported that derivatives synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into its mechanism of action and potential as a lead compound for antibiotic development.

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity; useful in pharmaceuticals |

| Medicinal Chemistry | Potential antimicrobial and anti-inflammatory properties | Promising biological activity against pathogens |

| Material Science | Explored for optical and electronic properties | Altered electronic characteristics due to bromine |

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which makes the compound susceptible to nucleophilic substitution reactions. The indanone core can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Positioning : Bromine at C6 (as in the target compound) vs. C5 (e.g., 5-bromo derivatives) alters electronic distribution and steric bulk, affecting binding to enzymes like Topoisomerase IIα .

- Methyl vs. Hydroxy Groups : The 3-methyl group in the target compound reduces polarity compared to 3-hydroxy analogues (e.g., compound 3 in ), which exhibit higher hydrophilicity and allelopathic activity .

- Hybrid Structures : Benzylidene-substituted derivatives (e.g., DDI) show enhanced planar rigidity, improving interactions with DNA-topoisomerase complexes .

Key Observations :

- Bromination using NBS/AIBN is a standard method for introducing bromine into aromatic systems, as seen in and .

- Aldol condensations (e.g., ) are efficient for generating arylidene-indenone hybrids, though the target compound’s synthesis would require selective bromination post-cyclization.

Table 3: Bioactivity Comparison

Key Observations :

- Bromine’s Role: Brominated indenones (e.g., DDI) exhibit enhanced DNA-binding capacity due to bromine’s electron-withdrawing effects, critical for Topoisomerase IIα inhibition .

Biological Activity

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the class of indene derivatives. Its unique molecular structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position, contributes to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C11H11BrO

- Molecular Weight : Approximately 239.11 g/mol

- Appearance : White to pale yellow solid

- Key Functional Groups : Bromine and methyl groups attached to the indene ring

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 μg/mL |

| Bacillus subtilis | 300 μg/mL |

| Escherichia coli | 200 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

This compound has shown promise in anticancer research:

- Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (breast cancer), and U87 (glioblastoma).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by flow cytometry studies demonstrating increased caspase activity at varying concentrations .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 25.72 ± 3.95 |

| MDA-MB-231 | 20.0 |

| U87 | 45.2 ± 13.0 |

These findings indicate that it may disrupt microtubule assembly and affect cell cycle progression, making it a candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Receptor Interactions :

The compound is known to interact with specific receptors involved in cellular signaling pathways, which may modulate processes such as inflammation and cell proliferation.

Biochemical Pathways :

It influences key biochemical pathways critical for cellular function and response to disease, including those related to apoptosis and cell cycle regulation .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Anticancer Studies : A study demonstrated that treatment with this compound resulted in significant tumor growth suppression in animal models, indicating its potential as an effective anticancer agent .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, yielding promising results that warrant further investigation for clinical applications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the molecular structure and purity of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one?

- Methodological Answer : Combine single-crystal X-ray diffraction (refined using SHELXL ) with NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography resolves stereochemical ambiguities and substitution patterns, while NMR integration ratios validate synthetic regioselectivity.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

- Methodological Answer : Standardize reaction conditions (e.g., bromination at 60–80°C in aprotic solvents) and employ radical initiators like AIBN for regioselective bromination. Post-synthesis, use silica gel chromatography (hexane/EtOAc gradient) for purification, followed by recrystallization in ethanol. Monitor purity via HPLC (>98%) and melting point analysis.

Advanced Research Questions

Q. How can density functional theory (DFT) aid in understanding the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) predict HOMO-LUMO gaps, electrostatic potential surfaces, and reactive sites. For example, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic reactivity at the carbonyl group. These insights guide synthetic modifications for targeted functionalization .

Q. What experimental approaches elucidate the reactivity of the bromine substituent under cross-coupling conditions?

- Methodological Answer : Perform Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) as a catalyst. Optimize base (e.g., KCO) and solvent (toluene/water) to enhance yields. Characterize products via NMR and X-ray crystallography to confirm regioselectivity. Comparative studies with non-methylated analogs reveal steric effects of the 3-methyl group .

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer : Validate NMR spectra against authentic samples or computational predictions (DFT). Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Cross-reference X-ray data (refined via SHELXL ) to confirm bond lengths/angles. Collaborative inter-laboratory verification minimizes systematic errors.

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for assessing the antimicrobial potential of this compound?

- Methodological Answer : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Determine minimum inhibitory concentrations (MICs) and compare with fluconazole/ampicillin controls. SAR studies via halogen-substituted analogs reveal bromine’s role in enhancing membrane permeability .

Q. How can kinetic isotope effects (KIEs) clarify the bromination mechanism of the parent indenone?

- Methodological Answer : Deuterium-label the C6 position of 3-methyl-2,3-dihydro-1H-inden-1-one and perform bromination under radical (NBS/AIBN) or electrophilic (Br) conditions. Analyze KIEs via NMR/GC-MS to distinguish between radical chain and electrophilic substitution pathways. Trapping experiments with TEMPO confirm radical intermediates .

Data Presentation Guidelines

- Crystallographic Data : Report CIF files refined with SHELXL , including R/wR values and residual electron density maps.

- Computational Data : Tabulate DFT-derived parameters (HOMO-LUMO, Mulliken charges) and correlate with experimental reactivity .

- Biological Activity : Present MICs in µg/mL with standard deviations from triplicate trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.